

# Ethynyl p-Tolyl Sulfone: A Technical Overview

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## Compound of Interest

Compound Name: Ethynyl p-tolyl sulfone

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## Abstract

**Ethynyl p-tolyl sulfone** is a versatile reagent in organic synthesis, valued for its role as a Michael acceptor and a dienophile in various cycloaddition reactions. Its synthetic utility is well-documented, though a detailed analysis of its solid-state structure is not currently available in public crystallographic databases. This guide provides a summary of its known physicochemical properties, a detailed experimental protocol for its synthesis and purification, and a visual representation of the synthetic workflow.

## Physicochemical Properties

While a definitive crystal structure of **ethynyl p-tolyl sulfone** has not been publicly reported, its physical and spectral properties have been characterized.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>2</sub> S	[1][2]
Molecular Weight	180.22 g/mol	[1][2]
Appearance	White to light yellow powder or crystals	
Melting Point	73-77 °C	
Solubility	Soluble in organic solvents	
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	[3]	
δ 7.88 (d, 2H)	Aromatic protons ortho to the sulfonyl group	[3]
δ 7.38 (dd, 2H)	Aromatic protons meta to the sulfonyl group	[3]
δ 3.52 (s, 1H)	Acetylenic proton	[3]
δ 2.47 (s, 3H)	Methyl protons of the tolyl group	[3]
IR (KBr, cm <sup>-1</sup> )	[3]	
3235	≡C-H stretch	[3]
2013	C≡C stretch	[3]
1337, 1156	Asymmetric and symmetric SO <sub>2</sub> stretch	[3]

## Experimental Protocols

The synthesis of **ethynyl p-tolyl sulfone** is well-established and is typically performed via a two-step process involving the formation of a trimethylsilyl-protected precursor followed by desilylation.[3]

## Part A: Synthesis of p-Tolyl 2-(trimethylsilyl)ethynyl sulfone

This procedure involves a Friedel-Crafts reaction between the p-toluenesulfonyl chloride-aluminum chloride complex and bis(trimethylsilyl)acetylene.

Materials:

- Anhydrous aluminum chloride (29.4 g, 0.22 mol)
- p-Toluenesulfonyl chloride (41.9 g, 0.22 mol)
- Bis(trimethylsilyl)acetylene (34.0 g, 0.20 mol)
- Dry dichloromethane
- 20% Hydrochloric acid
- Anhydrous sodium sulfate
- Light petroleum ether (bp 40–60°C)

Procedure:

- In a flame-dried, 500-mL, three-necked, round-bottomed flask under a nitrogen atmosphere, prepare the p-toluenesulfonyl chloride–aluminum chloride complex by adding p-toluenesulfonyl chloride to a suspension of anhydrous aluminum chloride in dry dichloromethane (200 mL). Stir the mixture for 20 minutes at room temperature.
- In a separate flame-dried, 1-L, three-necked, round-bottomed flask equipped with an addition funnel and a magnetic stirrer, charge with bis(trimethylsilyl)acetylene and dry dichloromethane (200 mL). Cool the solution to 0°C in an ice-water bath.
- Filter the p-toluenesulfonyl chloride–aluminum chloride complex through a glass wool plug into the addition funnel and add it dropwise to the cold bis(trimethylsilyl)acetylene solution over 1 hour.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
- Hydrolyze the reaction by pouring it into a slurry of 20% hydrochloric acid (200 mL) and ice (200 g).
- Separate the organic layer, wash it twice with water (150 mL), and dry it over anhydrous sodium sulfate.
- Remove the solvent using a rotary evaporator to obtain a brown solid.
- Recrystallize the crude product from light petroleum ether to yield p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals.

## Part B: Synthesis of Ethynyl p-tolyl sulfone

This step involves the base-mediated desilylation of the intermediate product.

Materials:

- p-Tolyl 2-(trimethylsilyl)ethynyl sulfone (25.2 g, 0.1 mol)
- Reagent-grade methanol (300 mL)
- Aqueous buffer solution containing potassium carbonate ( $6.2 \times 10^{-3}$  M) and potassium bicarbonate ( $6.2 \times 10^{-3}$  M) (350 mL)
- Chloroform
- Brine
- Anhydrous sodium sulfate
- Ethyl acetate–petroleum ether or silica gel

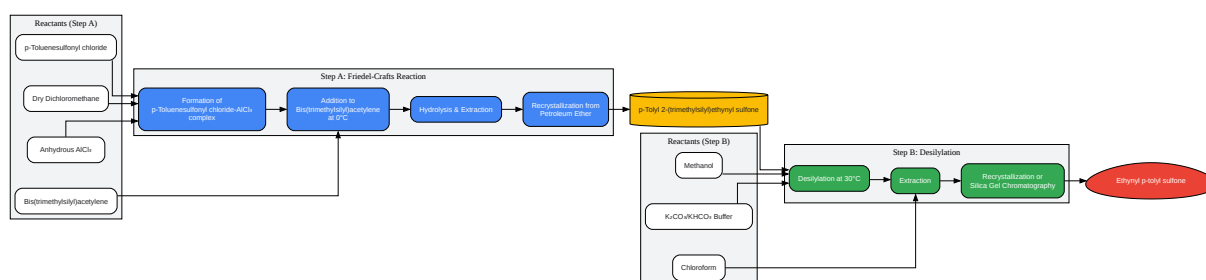
Procedure:

- In a 1-L, three-necked, round-bottomed flask, dissolve p-tolyl 2-(trimethylsilyl)ethynyl sulfone in methanol.

- Add the aqueous potassium carbonate/bicarbonate buffer solution at a rate that maintains the reaction temperature at 30°C. The reaction is typically complete immediately after the addition.
- Dilute the mixture with water (200 mL) and extract with four 100-mL portions of chloroform.
- Combine the organic phases, wash three times with water (100 mL) and twice with brine (100 mL), and then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield a creamy white solid.
- Purify the crude product by recrystallization from ethyl acetate–petroleum ether or by silica gel chromatography (10% ethyl acetate in petroleum ether) to obtain colorless crystals of **ethynyl p-tolyl sulfone**.<sup>[3]</sup> Further purification can be achieved by recrystallization from hexane–ethyl acetate (95:5) to yield shiny needles.<sup>[3]</sup>

## Synthetic Workflow

The following diagram illustrates the two-step synthesis of **ethynyl p-tolyl sulfone**.



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Caption: Synthetic workflow for **ethynyl p-tolyl sulfone**.

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